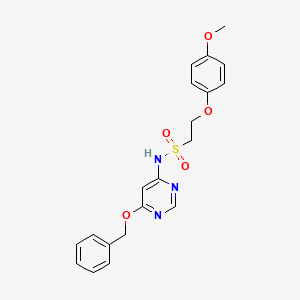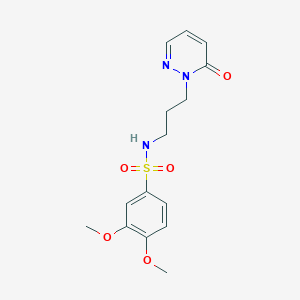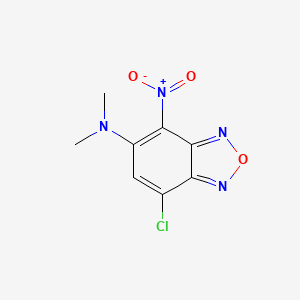![molecular formula C21H22N4O3 B2681545 4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034387-72-7](/img/structure/B2681545.png)
4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a benzimidazole group, which is a fused aromatic ring system commonly found in various pharmaceuticals due to its wide range of biological activities . The molecule also contains an azetidine ring, a four-membered heterocyclic ring with one nitrogen atom, which is often found in bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the presence of certain functional groups.Aplicaciones Científicas De Investigación
Antimicrobial Activity
A significant area of application for benzimidazole derivatives, including structures related to the queried compound, is in the development of antimicrobial agents. The synthesis of novel azetidin-2-ones and their evaluation as potential antimicrobial agents illustrate the ongoing research efforts to combat microbial resistance. The compounds synthesized through these studies have shown promising antimicrobial activity, highlighting the potential of benzimidazole derivatives in developing new antibiotics (Ansari & Lal, 2009; Mancuso et al., 2017).
Synthesis and Structural Analysis
Research on the synthesis of benzimidazole derivatives often focuses on optimizing reaction conditions and evaluating the structural properties of the products. For instance, studies have detailed the synthesis routes for benzimidazopyrimidinones and azetidinones, employing techniques like palladium-catalyzed carbonylation and examining the antimicrobial properties of the synthesized compounds (Mancuso et al., 2017; Sahib, 2018). These studies contribute to our understanding of how different functional groups and synthesis conditions affect the biological activities of benzimidazole derivatives.
Molecular Docking and Biological Evaluation
The exploration of the biological activities of benzimidazole derivatives extends to their potential in treating diseases beyond microbial infections. For example, some studies focus on the synthesis and evaluation of benzimidazole compounds for their antitubercular and anticancer properties. The evaluation of these compounds involves both in vitro biological assessments and computational methods like molecular docking to predict their effectiveness against specific disease targets (Daraji et al., 2021; Kim et al., 2009). These studies underscore the versatility of benzimidazole derivatives in medicinal chemistry and their potential in addressing a wide range of health concerns.
Mecanismo De Acción
Propiedades
IUPAC Name |
4-[1-[2-(benzimidazol-1-yl)acetyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-8-16(9-20(26)25(14)15-6-7-15)28-17-10-23(11-17)21(27)12-24-13-22-18-4-2-3-5-19(18)24/h2-5,8-9,13,15,17H,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXLLZLEOYKSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2681465.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2681467.png)

![(Z)-5-((2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2681469.png)



![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2681476.png)


